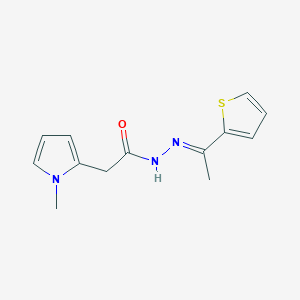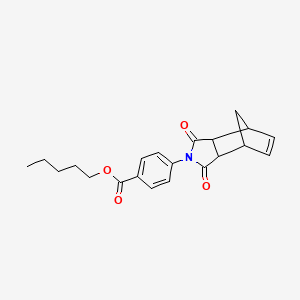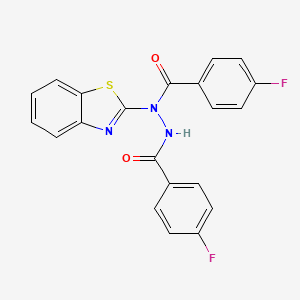![molecular formula C17H20N4O2 B11662604 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662604.png)
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of hydrazides and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a methoxyphenyl group and a pyrazole ring in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Pyrazole: The hydrazone undergoes cyclization with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole ring.
Final Condensation: The final step involves the condensation of the pyrazole derivative with isobutyric acid hydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H20N4O2 |
|---|---|
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-12(2)14-11-15(20-19-14)17(22)21-18-10-6-8-13-7-4-5-9-16(13)23-3/h4-12H,1-3H3,(H,19,20)(H,21,22)/b8-6+,18-10+ |
Clé InChI |
BXOHDUDHUSSCAX-MJOGEOKXSA-N |
SMILES isomérique |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC |
SMILES canonique |
CC(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662522.png)
![N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
![N'-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11662543.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11662547.png)

![4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11662560.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662575.png)

![4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B11662585.png)
![3-methyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662597.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662600.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662614.png)
